Arginine

Catalog No.
S519299
CAS No.
74-79-3
M.F
C6H14N4O2
M. Wt
174.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arginine

CAS Number

74-79-3

Product Name

Arginine

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C6H14N4O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1

InChI Key

ODKSFYDXXFIFQN-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N

Solubility

182000 mg/L (at 25 °C)
1.04 M
182 mg/mL at 25 °C
Insoluble in ethyl ether; slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Arginine, Arginine Hydrochloride, Arginine, L Isomer, Arginine, L-Isomer, DL Arginine Acetate, Monohydrate, DL-Arginine Acetate, Monohydrate, Hydrochloride, Arginine, L Arginine, L-Arginine, L-Isomer Arginine, Monohydrate DL-Arginine Acetate

Canonical SMILES

C(CC(C(=O)[O-])N)C[NH+]=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N

Description

The exact mass of the compound Arginine is 174.1117 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 182000 mg/l (at 25 °c)1.04 m182 mg/ml at 25 °cinsoluble in ethyl ether; slightly soluble in ethanolin water, 1.82x10+5 mg/l @ 25 °c182 mg/ml at 25 °csoluble in water; insoluble in etherslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203450. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Arginine is a semi-essential amino acid, meaning the body can synthesize it under normal conditions but may require dietary intake during periods of rapid growth or illness []. It plays a crucial role in protein synthesis and is found in various protein-rich foods like meat, poultry, fish, dairy, and some plant-based sources like nuts and seeds []. Arginine has gained significant interest in scientific research due to its potential health benefits and involvement in various physiological processes [].


Molecular Structure Analysis

Arginine has a unique molecular structure (C6H14N4O2) with a core amino acid framework featuring an amino group (NH2) and a carboxylic acid group (COOH). The key feature is the guanidino group (C=NH2)2NH, attached to the side chain, giving it a positive charge at physiological pH []. This structure allows arginine to participate in various chemical interactions due to its functional groups.


Chemical Reactions Analysis

Arginine undergoes several important chemical reactions:

  • Synthesis: Arginine can be synthesized in the body from citrulline through a series of enzymatic reactions, particularly in the kidneys and intestines [].
  • Nitric Oxide Production: Arginine is a substrate for nitric oxide synthase (NOS), an enzyme that converts it to nitric oxide (NO), a crucial signaling molecule involved in vasodilation (blood vessel relaxation) and regulating blood pressure [].
  • Protein Synthesis: Arginine combines with other amino acids through peptide bonds to form proteins, essential for various cellular functions [].

Physical And Chemical Properties Analysis

  • Melting Point: 247 °C (decomposition) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water []
  • pKa Values: 2.17 (α-carboxyl group), 9.04 (guanidino group) []

Arginine's primary mechanism of action involves its conversion to nitric oxide (NO) []. NO acts as a vasodilator, relaxing blood vessels and promoting blood flow. This mechanism is crucial for regulating blood pressure, wound healing, and immune function []. Additionally, arginine plays a role in protein synthesis, hormone regulation, and ammonia removal from the body [].

Nitric Oxide Production

Arginine is a substrate for the production of nitric oxide (NO) in the body. NO is a signaling molecule involved in many physiological processes, including blood vessel relaxation, wound healing, and immune function [Source: National Institutes of Health (.gov) on Nitric Oxide, nitric oxide synthase, and vasodilation. ]. Research is exploring how arginine supplementation might influence NO production and related health outcomes.

Wound Healing

Arginine may play a role in wound healing due to its involvement in protein synthesis and NO production. Studies are investigating whether arginine supplementation can improve wound healing rates [Source: The use of arginine in clinical practice - ResearchGate [research on arginine and wound healing]].

Cardiovascular Health

Arginine's role in NO production is being investigated in relation to cardiovascular health. NO helps blood vessels relax, which may influence blood pressure. Research is ongoing to determine whether arginine supplementation can benefit cardiovascular health [Source: Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses - PMC - NCBI [therapeutic benefits of l arginine ON National Institutes of Health (.gov) ncbi.nlm.nih.gov]].

Other Areas of Research

Scientific research on arginine is ongoing in a variety of other areas, including:

  • Athletic Performance - Some studies suggest arginine may influence exercise performance, but results are mixed [Source: Arginine for athletes - Mayo Clinic [arginine for athletes mayo ON mayoclinic.org]]
  • Erectile Dysfunction - There is limited evidence on the effectiveness of arginine for erectile dysfunction [Source: Mayo Clinic on L-arginine [arginine for athletes mayo ON mayoclinic.org]]

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
White crystals or crystalline powder; odourless

Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

XLogP3

-3.5

Exact Mass

174.1117

LogP

-4.2
-4.2 (LogP)
-4.20
log Kow = -4.20

Appearance

Solid powder

Melting Point

244 dec °C
Mp 244 dec. (anhyd. 105 °)
244 °C
222°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

94ZLA3W45F

GHS Hazard Statements

Aggregated GHS information provided by 1707 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1459 of 1707 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 248 of 1707 companies with hazard statement code(s):;
H315 (14.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.6%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.
LysaKare is indicated for reduction of renal radiation exposure during Peptide-Receptor Radionuclide Therapy (PRRT) with lutetium (177Lu) oxodotreotide in adults.
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.

Therapeutic Uses

EXPTL USE: IN MICE, L-ARGININE-HCL HAD AN INHIBITORY EFFECT ON MURINE SARCOMA VIRUS-MOLONEY & C3H BREAST ADENOCARCINOMA TUMOR SYSTEMS.
EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.
EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.
EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.
AMMONIA DETOXICANT (HEPATIC FAILURE)
DIETARY SUPPLEMENTS

Pharmacology

Studies have shown that is has improved immune responses to bacteria, viruses and tumor cells; promotes wound healing and regeneration of the liver; causes the release of growth hormones; considered crucial for optimal muscle growth and tissue repair.
Arginine is an essential amino acid in juvenile humans, Arginine is a complex amino acid, often found at active site in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)

ATC Code

V03AF11

Mechanism of Action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.

Pictograms

Irritant

Irritant

Other CAS

1119-34-2
74-79-3
7200-25-1

Associated Chemicals

Arginine (DL);7200-25-1

Wikipedia

Arginine

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic

Methods of Manufacturing

An essential amino acid for human development; precursor for nitric oxide; Isolation from etiolated lupine seedlings: E. Schulze, E. Steiger, Ber 19, 1177 (1886)
It is precipitated as the flavinate from gelatin hydrolyzate in industry.
L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

L-Arginine: ACTIVE
AMINO ACID COMPOSITION OF SELECTED PROTEINS: ARGININE (G/100 G PROTEIN)- 8.8 IN GELATINS, 4.2 MILK: MIXED PROTEINS IN 100 G NITROGEN, 4.1 IN CASEIN. /ARGININE, FROM TABLE/

Analytic Laboratory Methods

DETERMINATION OF SPECIFIC AMINO ACIDS BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE. J HUTZLER, ET AL, ANAL BIOCHEM 19, 29 (1967).
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

Modify: 2023-08-15
1: Roy D, Rajyaguru PI. Suppressor of clathrin deficiency (Scd6)-An emerging RGG-motif translation repressor. Wiley Interdiscip Rev RNA. 2018 May 22:e1479. doi: 10.1002/wrna.1479. [Epub ahead of print] Review. PubMed PMID: 29790275.
2: Tan W, Wang W, Ma Q. Physiological and Pathological Function of Serine/Arginine-Rich Splicing Factor 4 and Related Diseases. Biomed Res Int. 2018 Feb 12;2018:3819719. doi: 10.1155/2018/3819719. eCollection 2018. Review. PubMed PMID: 29789787; PubMed Central PMCID: PMC5896335.
3: Ozaki M, Ozawa T, Yamada Y. Development of a New In Vivo Optical Probe for Biological Diagnosis and Therapy. In: Nakao K, Minato N, Uemoto S, editors. Innovative Medicine: Basic Research and Development [Internet]. Tokyo: Springer; 2015. Available from http://www.ncbi.nlm.nih.gov/books/NBK500343/ PubMed PMID: 29787177.
4: Hu ML, Zheng G, Zhang YD, Yan X, Li XC, Lin H. Effect of desensitizing toothpastes on dentine hypersensitivity: A systematic review and meta-analysis. J Dent. 2018 May 19. pii: S0300-5712(18)30129-5. doi: 10.1016/j.jdent.2018.05.012. [Epub ahead of print] Review. PubMed PMID: 29787782.
5: Bazer FW, Wang X, Johnson GA, Wu G. Select nutrients and their effects on conceptus development in mammals. Anim Nutr. 2015 Sep;1(3):85-95. doi: 10.1016/j.aninu.2015.07.005. Epub 2015 Aug 6. Review. PubMed PMID: 29767122; PubMed Central PMCID: PMC5945975.
6: Ziegler TE. Measuring peripheral oxytocin and vasopressin in nonhuman primates. Am J Primatol. 2018 May 14:e22871. doi: 10.1002/ajp.22871. [Epub ahead of print] Review. PubMed PMID: 29756649.
7: Cau L, Méchin MC, Simon M. Peptidylarginine deiminases and deiminated proteins at the epidermal barrier. Exp Dermatol. 2018 May 13. doi: 10.1111/exd.13684. [Epub ahead of print] Review. PubMed PMID: 29756256.
8: Saghaleini SH, Dehghan K, Shadvar K, Sanaie S, Mahmoodpoor A, Ostadi Z. Pressure Ulcer and Nutrition. Indian J Crit Care Med. 2018 Apr;22(4):283-289. doi: 10.4103/ijccm.IJCCM_277_17. Review. PubMed PMID: 29743767; PubMed Central PMCID: PMC5930532.
9: Tafoya S, Bustamante C. Molecular switch-like regulation in motor proteins. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 19;373(1749). pii: 20170181. doi: 10.1098/rstb.2017.0181. Review. PubMed PMID: 29735735; PubMed Central PMCID: PMC5941176.
10: Holzmuller P, Geiger A, Nzoumbou-Boko R, Pissarra J, Hamrouni S, Rodrigues V, Dauchy FA, Lemesre JL, Vincendeau P, Bras-Gonçalves R. Trypanosomatid Infections: How Do Parasites and Their Excreted-Secreted Factors Modulate the Inducible Metabolism of l-Arginine in Macrophages? Front Immunol. 2018 Apr 20;9:778. doi: 10.3389/fimmu.2018.00778. eCollection 2018. Review. PubMed PMID: 29731753; PubMed Central PMCID: PMC5921530.
11: van den Berg MP, Meurs H, Gosens R. Targeting arginase and nitric oxide metabolism in chronic airway diseases and their co-morbidities. Curr Opin Pharmacol. 2018 May 2;40:126-133. doi: 10.1016/j.coph.2018.04.010. [Epub ahead of print] Review. PubMed PMID: 29729549.
12: Kim K, Choe HK. Role of hypothalamus in aging and its underlying cellular mechanisms. Mech Ageing Dev. 2018 May 2. pii: S0047-6374(18)30050-2. doi: 10.1016/j.mad.2018.04.008. [Epub ahead of print] Review. PubMed PMID: 29729230.
13: Zhou Y, Quan G, Wu Q, Zhang X, Niu B, Wu B, Huang Y, Pan X, Wu C. Mesoporous silica nanoparticles for drug and gene delivery. Acta Pharm Sin B. 2018 Mar;8(2):165-177. doi: 10.1016/j.apsb.2018.01.007. Epub 2018 Feb 12. Review. PubMed PMID: 29719777; PubMed Central PMCID: PMC5926503.
14: Karpiński TM, Adamczak A. Anticancer Activity of Bacterial Proteins and Peptides. Pharmaceutics. 2018 Apr 30;10(2). pii: E54. doi: 10.3390/pharmaceutics10020054. Review. PubMed PMID: 29710857.
15: Singh N, Ecker GF. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. Int J Mol Sci. 2018 Apr 24;19(5). pii: E1278. doi: 10.3390/ijms19051278. Review. PubMed PMID: 29695141.
16: Ganesan A. Epigenetic drug discovery: a success story for cofactor interference. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 5;373(1748). pii: 20170069. doi: 10.1098/rstb.2017.0069. Review. PubMed PMID: 29685973; PubMed Central PMCID: PMC5915713.
17: Copeland RA. Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery. Philos Trans R Soc Lond B Biol Sci. 2018 Jun 5;373(1748). pii: 20170080. doi: 10.1098/rstb.2017.0080. Review. PubMed PMID: 29685962; PubMed Central PMCID: PMC5915721.
18: Aliashkevich A, Alvarez L, Cava F. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Front Microbiol. 2018 Apr 6;9:683. doi: 10.3389/fmicb.2018.00683. eCollection 2018. Review. PubMed PMID: 29681896; PubMed Central PMCID: PMC5898190.
19: Mohammadi A, Rashidi E, Amooeian VG. Brain, blood, cerebrospinal fluid, and serum biomarkers in schizophrenia. Psychiatry Res. 2018 Apr 13;265:25-38. doi: 10.1016/j.psychres.2018.04.036. [Epub ahead of print] Review. PubMed PMID: 29680514.
20: Yang C, Jeong S, Ku S, Lee K, Park MH. Use of gasotransmitters for the controlled release of polymer-based nitric oxide carriers in medical applications. J Control Release. 2018 Apr 16;279:157-170. doi: 10.1016/j.jconrel.2018.04.025. [Epub ahead of print] Review. PubMed PMID: 29673643.

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